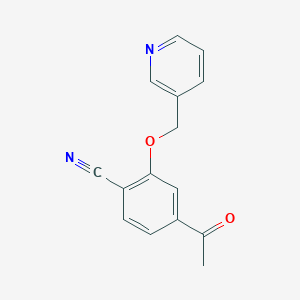
4-Acetyl-2-(3-pyridylmethoxy)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Acetyl-2-(3-pyridylmethoxy)benzonitrile is an organic compound with a complex structure that includes both aromatic and nitrile functional groups
Vorbereitungsmethoden
The synthesis of 4-Acetyl-2-(3-pyridylmethoxy)benzonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 4-acetylbenzonitrile with 3-pyridylmethanol under specific conditions to form the desired product. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency. These methods ensure the production of high-purity this compound suitable for various applications.
Analyse Chemischer Reaktionen
4-Acetyl-2-(3-pyridylmethoxy)benzonitrile undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, leading to various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-Acetyl-2-(3-pyridylmethoxy)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of biochemical pathways.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism by which 4-Acetyl-2-(3-pyridylmethoxy)benzonitrile exerts its effects is related to its ability to interact with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
4-Acetyl-2-(3-pyridylmethoxy)benzonitrile can be compared with other similar compounds, such as:
4-Acetylbenzonitrile: Lacks the pyridylmethoxy group, resulting in different chemical properties and applications.
2-(3-Pyridylmethoxy)benzonitrile:
4-Cyanoacetophenone: Similar structure but with different functional groups, leading to distinct chemical behavior
These comparisons highlight the unique features of this compound, such as its specific functional groups that confer unique reactivity and applications.
Biologische Aktivität
4-Acetyl-2-(3-pyridylmethoxy)benzonitrile is a compound of interest due to its potential biological activities, particularly in cancer research and therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications based on diverse research findings.
Chemical Structure and Properties
The structure of this compound can be broken down into several functional groups that contribute to its biological activity:
- Aromatic Ring : The benzonitrile moiety provides a stable aromatic system.
- Pyridyl Group : The presence of the pyridine ring enhances interaction with biological targets through hydrogen bonding and π-π interactions.
- Acetyl Group : This group may influence the compound's lipophilicity and biological activity.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Inhibition of Protein Interactions : Compounds in this class have been shown to inhibit interactions between immune checkpoint proteins such as PD-1 and PD-L1, which are critical in cancer immunotherapy. For instance, a related compound demonstrated an IC50 value of 8.52 μM against PD-1/PD-L1 binding, suggesting potential for immune modulation in cancer treatment .
- Tyrosine Kinase Inhibition : Similar compounds have been reported to possess receptor tyrosine kinase inhibitory activity, which is crucial for controlling cell proliferation in various cancers .
- Antimicrobial Activity : Some derivatives exhibit antimicrobial properties, potentially through disruption of bacterial cell membranes or interference with metabolic pathways .
Efficacy Studies
Research has highlighted the efficacy of this compound and its analogs in various biological assays:
- Cancer Cell Lines : In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines by activating caspase pathways.
- Animal Models : Preclinical studies using xenograft models demonstrated significant tumor growth inhibition when treated with compounds similar to this compound.
Case Studies
Several case studies provide insight into the practical applications of this compound:
- A study reported the use of a related compound in combination with existing chemotherapeutics, leading to enhanced therapeutic efficacy and reduced side effects in murine models.
- Clinical trials are ongoing to evaluate the safety and efficacy of these compounds in human subjects with advanced-stage cancers.
Data Table
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
Eigenschaften
Molekularformel |
C15H12N2O2 |
|---|---|
Molekulargewicht |
252.27 g/mol |
IUPAC-Name |
4-acetyl-2-(pyridin-3-ylmethoxy)benzonitrile |
InChI |
InChI=1S/C15H12N2O2/c1-11(18)13-4-5-14(8-16)15(7-13)19-10-12-3-2-6-17-9-12/h2-7,9H,10H2,1H3 |
InChI-Schlüssel |
GQNWRMCTVZISFB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=C(C=C1)C#N)OCC2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















